![molecular formula C10H20ClN B2933900 (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 56144-41-3](/img/structure/B2933900.png)

(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

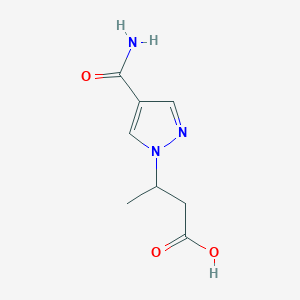

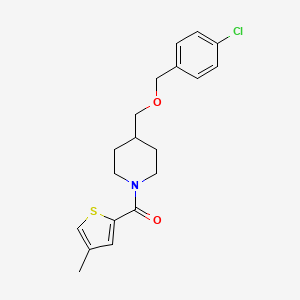

“(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound with the empirical formula C7H14ClN . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” includes a bicyclic structure with a nitrogen atom . The SMILES string representation of the molecule is Cl.C1C[C@@H]2CNC[C@H]1C2 .Scientific Research Applications

Cocaine hydrochloride has been studied for its potential therapeutic applications in medicine. It has been used as a local anesthetic in eye, ear, and throat surgeries due to its vasoconstrictive properties. It has also been studied as a treatment for depression, as it increases the levels of dopamine and serotonin in the brain. Additionally, (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride has been studied for its potential as a treatment for addiction to other substances, as it can block the reuptake of dopamine and other neurotransmitters.

Mechanism of Action

Cocaine hydrochloride works by blocking the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which produces feelings of euphoria and pleasure. However, prolonged use of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride can lead to a decrease in the number of dopamine receptors in the brain, which can lead to addiction and other negative consequences.

Biochemical and Physiological Effects:

Cocaine hydrochloride has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems such as heart attacks and strokes. It also affects the gastrointestinal system, causing nausea, vomiting, and abdominal pain. Additionally, this compound can lead to neurological problems such as seizures and strokes.

Advantages and Limitations for Lab Experiments

Cocaine hydrochloride has both advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of dopamine and other neurotransmitters on the brain. It can also be used to study the mechanisms of addiction and potential treatments for addiction. However, one limitation is that it is highly addictive and can be dangerous to handle. Additionally, the use of animals in experiments involving (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride is controversial.

Future Directions

There are a number of future directions for research involving (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride hydrochloride. One area of interest is the development of new treatments for addiction that do not involve the use of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and body. Additionally, research is needed to better understand the mechanisms of addiction and potential treatments for addiction. Overall, the study of this compound hydrochloride has the potential to lead to new treatments for a variety of medical conditions.

Synthesis Methods

Cocaine hydrochloride is synthesized from the leaves of the coca plant, which is native to South America. The leaves are harvested and processed to extract the alkaloid (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride. The extracted this compound is then purified and converted to this compound hydrochloride through a chemical reaction with hydrochloric acid. The final product is a white crystalline powder that is soluble in water.

properties

IUPAC Name |

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)8-4-5-10(9,3)7-11-6-8;/h8,11H,4-7H2,1-3H3;1H/t8-,10+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWDWUQDCHTKOC-SCYNACPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CNC2)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide](/img/structure/B2933820.png)

![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)

![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

![N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2933840.png)